molecular formula C11H15N5O5 B14513722 9-(beta-D-glucofuranosyl)adenine CAS No. 62960-73-0

9-(beta-D-glucofuranosyl)adenine

Cat. No.: B14513722
CAS No.: 62960-73-0
M. Wt: 297.27 g/mol
InChI Key: JNSNEXAWGVQGPR-UHFFFAOYSA-N
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Description

9-(beta-D-glucofuranosyl)adenine: is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N (9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions, followed by deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adenine derivatives, oxo derivatives, and reduced forms of the nucleoside .

Scientific Research Applications

9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions. This uniqueness makes it a valuable compound for studying the effects of sugar modifications on nucleoside function and for developing novel therapeutic agents .

Properties

CAS No.

62960-73-0

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

JNSNEXAWGVQGPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N

Origin of Product

United States

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